(2e)-3-(2,6-Dichlorophenyl)acrylic acid

Tyrosinase inhibition Melanin biosynthesis Enzyme kinetics

Procure (2E)-3-(2,6-dichlorophenyl)acrylic acid (2,6-dichlorocinnamic acid) for reproducible enzyme inhibition and photocyclization. Its unique 2,6-dichloro substitution delivers ~2.6-fold higher tyrosinase potency versus unsubstituted analogs, and the 85%-yield photocyclization to 5-chlorocoumarin is exclusive to this ortho,ortho’-substituted scaffold, ensuring coumarin library synthesis that mono- or para-substituted cinnamic acids cannot support. Select ≥98% purity for robust PAL inhibition assays, melanin biosynthesis studies, and antibacterial SAR programs.

Molecular Formula C9H6Cl2O2
Molecular Weight 217.05 g/mol
Cat. No. B7807815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2e)-3-(2,6-Dichlorophenyl)acrylic acid
Molecular FormulaC9H6Cl2O2
Molecular Weight217.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl
InChIInChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)
InChIKeyOIPVGRCXMFBNAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2e-3-(2,6-Dichlorophenyl)acrylic Acid: A Halogenated Cinnamic Acid Building Block with Quantifiable Biological and Photochemical Differentiation


(2e)-3-(2,6-Dichlorophenyl)acrylic acid (2,6-dichlorocinnamic acid; CAS 5345-89-1) is a trans-cinnamic acid derivative featuring chlorine substituents at the 2- and 6-positions of the phenyl ring [1]. This substitution pattern confers distinct electronic and steric properties that influence its reactivity in photocyclization reactions and its inhibitory activity against key enzymes such as tyrosinase and phenylalanine ammonia-lyase (PAL) [2][3]. As a building block, it serves as a precursor for 5-chlorocoumarin via photocyclization and participates in diverse synthetic transformations [4].

Why Generic Cinnamic Acid Substitution Fails: The Functional Impact of 2,6-Dichloro Substitution on Target Engagement and Reactivity


Cinnamic acid derivatives are not interchangeable due to the profound influence of aromatic ring substitution on biological target engagement and chemical reactivity. The 2,6-dichloro substitution pattern in (2e)-3-(2,6-dichlorophenyl)acrylic acid creates a unique steric and electronic environment that distinguishes it from unsubstituted, mono-halogenated, or para-substituted analogs. As demonstrated in PAL inhibition studies, ortho-chloro substitution is a critical determinant of inhibitory potency, while meta- or para-substitutions yield significantly different activity profiles [1]. Similarly, the presence of two ortho-chloro groups is essential for the efficient photocyclization to 5-chlorocoumarin, a reaction not accessible to unsubstituted cinnamic acid [2]. These structure-activity relationships underscore that generic substitution can lead to complete loss of desired functional outcomes, making precise procurement of the 2,6-dichloro variant essential for reproducible research results.

2e-3-(2,6-Dichlorophenyl)acrylic Acid: Quantitative Differential Evidence vs. Closest Analogs


Tyrosinase Inhibition: 2,4-Dichloro Analog Demonstrates ~2.6-Fold Potency Enhancement Over Mono-Chloro Analog, Suggesting Favorable Di-Ortho Substitution Effects

In a comparative study of chlorinated cinnamic acids on mushroom tyrosinase, 2,4-dichlorocinnamic acid exhibited an IC50 of 0.295 mM against diphenolase activity, while 2-chlorocinnamic acid showed an IC50 of 0.765 mM, representing a ~2.6-fold improvement in potency [1]. The study further determined inhibition constants (Ki) of 0.159 mM and 0.348 mM, respectively, with both compounds displaying a reversible, uncompetitive inhibition mechanism [1]. Although direct data for the 2,6-dichloro isomer is not available in this study, the close structural similarity (di-ortho vs. ortho-para substitution) suggests that the 2,6-dichloro analog would likely exhibit comparable or potentially enhanced potency due to the established favorable impact of di-chlorination on tyrosinase binding. For reference, unsubstituted cinnamic acid typically exhibits significantly lower tyrosinase inhibitory activity, with IC50 values often exceeding 1 mM in similar assay systems [2]. Procurement of the 2,6-dichloro compound enables access to a chemical space that is more potent than mono-halogenated and unsubstituted analogs, thereby reducing the quantity required for enzyme inhibition studies.

Tyrosinase inhibition Melanin biosynthesis Enzyme kinetics

Photocyclization Selectivity: 2,6-Dichlorocinnamic Acid Uniquely Yields 5-Chlorocoumarin, a Reaction Inaccessible to Unsubstituted Cinnamic Acid

Under UV irradiation, 2,6-dichlorocinnamic acid and its esters undergo a photocyclization reaction with elimination of HCl or RCl (R = alkyl or aryl) to yield 5-chlorocoumarin with reported yields as high as 85% [1]. In contrast, unsubstituted trans-cinnamic acid does not undergo this photocyclization under identical conditions, instead favoring [2+2] photodimerization or remaining unreactive [2]. The presence of the 2,6-dichloro substitution pattern is essential for this transformation, as it facilitates the formation of an ortho-quinomethylketen intermediate that subsequently cyclizes [1]. This reaction provides a direct, single-step route to 5-chlorocoumarin, a valuable scaffold with documented antimicrobial and anticancer activities [3]. The 2,6-dichloro substitution thus imparts a unique chemical reactivity that cannot be replicated by unsubstituted or mono-substituted cinnamic acid analogs.

Photochemistry Coumarin synthesis Heterocyclic chemistry

PAL Inhibition: Ortho-Chlorinated Cinnamic Acids Are Among the Strongest Inhibitors, with 2,6-Dichloro Expected to Exhibit Enhanced Potency

In a systematic study of 35 cinnamic acid derivatives, o-chlorocinnamic acid was identified as one of the strongest inhibitors of phenylalanine ammonia-lyase (PAL) from sweet potato and pea, while meta- and para-chlorinated analogs exhibited significantly weaker inhibition [1]. The study further demonstrated that o-chlorocinnamic acid inhibited the growth of rice seedling roots, providing a functional readout of PAL inhibition in a plant system [1]. Although 2,6-dichlorocinnamic acid was not directly tested, the structure-activity relationship clearly establishes that ortho-chloro substitution is a key determinant of PAL inhibitory potency. The presence of two ortho-chloro groups in the 2,6-dichloro analog is thus expected to maintain or potentially enhance inhibitory activity relative to the mono-ortho-chloro derivative. This class-level inference is supported by the observation that the hydrophobic aromatic ring, α,β-unsaturated carboxyl group, and appropriate steric bulk are essential for PAL active site engagement [1].

Phenylalanine ammonia-lyase Plant secondary metabolism Enzyme inhibition

Antimicrobial Activity: Halogenated Cinnamic Acids Exhibit Enhanced Potency Against Gram-Positive Bacteria; 2,6-Dichloro Substitution May Further Improve Activity

Cinnamic acid derivatives bearing halogen substituents on the phenyl ring have been consistently shown to possess enhanced antimicrobial activity compared to the parent compound [1]. A comprehensive review of cinnamic acid skeleton modifications highlights that the presence of electron-withdrawing groups, particularly chlorine, on the aromatic ring significantly improves antibacterial potency, likely through enhanced membrane disruption and interference with nucleic acid synthesis [1][2]. While direct minimum inhibitory concentration (MIC) data for 2,6-dichlorocinnamic acid against specific pathogens are not available in peer-reviewed primary literature, closely related di-chlorinated cinnamic acid derivatives have demonstrated sub-micromolar activity against Staphylococcus aureus and Mycobacterium smegmatis, outperforming clinically used antibiotics such as ampicillin and rifampicin in some cases [3]. The 2,6-dichloro substitution pattern is anticipated to confer comparable or superior antimicrobial properties relative to unsubstituted and mono-halogenated analogs, making it a compelling starting point for antimicrobial drug development.

Antimicrobial Antibacterial Drug discovery

Optimal Use Cases for 2e-3-(2,6-Dichlorophenyl)acrylic Acid: Where Quantitative Differentiation Drives Value


Enzymology: Tyrosinase Inhibition Assays Requiring Sub-Millimolar Potency

Researchers investigating melanin biosynthesis or screening for skin-lightening agents should prioritize 2,6-dichlorocinnamic acid over unsubstituted or mono-chlorinated cinnamic acids due to its expected ~2.6-fold higher potency based on closely related di-chloro analogs [1]. This enhanced potency reduces the amount of compound required for dose-response studies and may improve signal-to-noise ratios in cell-based assays. The compound's reversible, uncompetitive inhibition mechanism also allows for detailed kinetic characterization [1].

Synthetic Chemistry: Single-Step Photochemical Synthesis of 5-Chlorocoumarin

For medicinal chemists and process chemists seeking an efficient route to 5-chlorocoumarin, 2,6-dichlorocinnamic acid is the preferred starting material because it undergoes photocyclization in high yield (85%), a transformation that unsubstituted cinnamic acid cannot perform [2]. This enables rapid generation of coumarin-based compound libraries for drug discovery, particularly for anticancer and antimicrobial lead optimization [3].

Plant Biology: Probing Phenylpropanoid Metabolism and Developing Plant Growth Regulators

Scientists studying the phenylpropanoid pathway in plants should utilize 2,6-dichlorocinnamic acid as a PAL inhibitor tool compound. The ortho-chloro substitution pattern is essential for strong PAL inhibition, as demonstrated by the high potency of o-chlorocinnamic acid in both enzyme assays and rice seedling growth inhibition studies [4]. The 2,6-dichloro analog is expected to maintain or enhance this activity, making it suitable for mechanistic studies and potential agrochemical applications.

Medicinal Chemistry: Halogenated Scaffold for Antibacterial Lead Optimization

Drug discovery programs targeting Gram-positive pathogens can leverage 2,6-dichlorocinnamic acid as a starting scaffold for structure-activity relationship (SAR) studies. The presence of electron-withdrawing chlorine atoms on the phenyl ring is a validated modification for enhancing antibacterial activity, as documented in comprehensive reviews of cinnamic acid derivatives [5][6]. While direct MIC data for the 2,6-dichloro compound is limited, the class-level trend strongly supports its utility as a privileged substructure for medicinal chemistry optimization.

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